molecular formula C11H7F2NO3 B13692565 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13692565
M. Wt: 239.17 g/mol
InChI Key: OXNIMTCSKHEKTF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features an oxazole ring, a privileged structure in medicinal chemistry, substituted with a 2,5-difluorophenyl group at the 2-position and a carboxylic acid functional group at the 4-position. The presence of the carboxylic acid makes it a versatile building block for further synthetic modification, such as amide coupling or esterification reactions, to create a diverse array of derivatives for screening and development . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should consult relevant Safety Data Sheets (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

OXNIMTCSKHEKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves:

  • Construction of the oxazole ring with appropriate substituents.
  • Introduction of the 2,5-difluorophenyl group at the 2-position of the oxazole.
  • Functionalization at the 4-position to yield the carboxylic acid.
  • Methyl substitution at the 5-position.

Preparation of Oxazole-4-carboxylic Acid Core

A common approach to preparing 5-methyloxazole-4-carboxylic acid derivatives involves cyclization reactions starting from β-ketoesters or β-ketoamides with appropriate reagents to form the oxazole ring.

Cyclization of β-Ketoesters with Amides or Ammonium Salts

  • Starting Materials: Ethyl acetoacetate or derivatives thereof.
  • Cyclization Reagents: Triethyl orthoformate and acetic anhydride.
  • Process: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) forms ethyl ethoxymethyleneacetoacetate intermediates.
  • Cyclization: Treatment of these intermediates with hydroxylamine sulfate and sodium acetate at low temperatures (−20 °C to 10 °C) yields ethyl 5-methyloxazole-4-carboxylate derivatives.
  • Hydrolysis: Subsequent acid hydrolysis with strong acids converts the ester to the corresponding 5-methyloxazole-4-carboxylic acid.

This strategy is adapted from the preparation of 5-methylisoxazole-4-carboxylic acid derivatives and can be modified for oxazoles by adjusting the cyclization conditions and reagents.

Conversion to 4-Carboxylic Acid

After ring formation and substitution:

  • Hydrolysis: Esters are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 4-position.
  • Purification: Crystallization or chromatographic methods are employed to isolate the pure acid.

Representative Detailed Preparation Procedure (Adapted from Related Isoxazole Synthesis)

Step Reagents & Conditions Description Yield & Notes
1. Formation of ethyl ethoxymethyleneacetoacetate Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; 75–150 °C Formation of intermediate β-ketoester derivative High yield, reaction monitored by TLC
2. Cyclization to ethyl 5-methyloxazole-4-carboxylate Sodium acetate, hydroxylamine sulfate, ethanol; −5 to 10 °C, stirring and reflux Ring closure forming oxazole ester ~85% crude yield after extraction and purification
3. Hydrolysis to 5-methyloxazole-4-carboxylic acid Strong acid (e.g., HCl), reflux Conversion of ester to acid Crystallization for purity
4. Introduction of 2-(2,5-difluorophenyl) group Pd-catalyzed Suzuki coupling with 2,5-difluorophenylboronic acid; base, solvent (e.g., toluene or DMF), 0–80 °C Aryl substitution at 2-position Yield depends on catalyst and conditions; optimization required
5. Purification Recrystallization or chromatography Isolation of pure this compound Final purity >98%

Additional Notes on Reagents and Conditions

  • Thionyl chloride activation: For related compounds, conversion of carboxylic acids to acid chlorides using thionyl chloride facilitates amide formation or further functionalization.
  • Bases: Triethylamine or diisopropylethylamine are commonly used to neutralize HCl formed during coupling or activation steps.
  • Solvents: Common solvents include ethanol, toluene, dichloromethane, DMF, and ethyl acetate depending on the reaction step.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Key Reagents Temperature Range Yield (%) Notes
1 β-Ketoester formation Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 °C High Formation of intermediate
2 Cyclization to oxazole ester Sodium acetate, hydroxylamine sulfate, ethanol −5 to 10 °C, reflux ~85% crude Ring closure step
3 Hydrolysis Strong acid (HCl) Reflux High Ester to acid conversion
4 Aryl substitution (Suzuki coupling) 2,5-Difluorophenylboronic acid, Pd catalyst, base 0–80 °C Variable Requires optimization
5 Purification Crystallization or chromatography N/A N/A Final product isolation

Research Findings and Optimization Insights

  • The cyclization step benefits from strict temperature control to avoid side products.
  • Purification of intermediates, especially the ester, improves final yield and purity.
  • Use of water-free thionyl chloride and dry solvents minimizes hydrolysis and side reactions during acid chloride formation.
  • The choice of base and solvent in Suzuki coupling significantly affects coupling efficiency and yield.
  • Chromatographic purification is often necessary to separate isomeric or side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity, providing insights into the design of more effective drugs.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound more effective in its intended role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs differ in substituent patterns on the phenyl or oxazole rings. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives
Compound Name CAS RN Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
5-Methyl-2-phenyloxazole-4-carboxylic acid [18735-74-5] 182–183 203.19 Phenyl at C2, methyl at C5, carboxylic acid at C4
4-Methyl-2-phenyloxazole-5-carboxylic acid [91137-55-2] 239–242 203.19 Methyl at C4, phenyl at C2, carboxylic acid at C5
2,4-Dimethyloxazole-5-carboxylic acid [2510-37-4] Not reported 155.15 Methyl groups at C2 and C4, carboxylic acid at C5
Target compound Not provided Not reported ~239.20* 2,5-Difluorophenyl at C2, methyl at C5, carboxylic acid at C4

*Estimated molecular weight based on formula C₁₁H₇F₂NO₃.

Key Observations :

  • Substituent Position : The position of the methyl group (C4 vs. C5) significantly impacts melting points. For example, 4-Methyl-2-phenyloxazole-5-carboxylic acid melts at 239–242°C, while its C5-methyl analog melts at 182–183°C .
  • Fluorination Effects: The difluorophenyl group in the target compound likely increases polarity and metabolic stability compared to non-fluorinated analogs, as seen in TRK kinase inhibitors with difluorophenyl moieties .

Q & A

Q. Table 1: Synthetic Optimization Variables

VariableTested RangeImpact on Yield
Catalyst (p-TsOH)5–15 mol%Max yield at 10%
SolventToluene vs. DCMToluene preferred
Temperature80–110°C (reflux)Higher temp accelerates reaction

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for difluorophenyl) and oxazole ring signals (δ 8.1–8.3 ppm for C4-H).
    • ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -125 ppm for ortho/para-F) .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>97%) and detect byproducts .
  • Melting Point : Compare observed mp (e.g., 182–185°C) with literature values for analogs (e.g., 182°C for 5-methyl-2-phenyl-oxazole-4-carboxylic acid) .

Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:

  • Electron Density : Fluorine atoms withdraw electron density, polarizing the oxazole ring and enhancing electrophilic reactivity at C4 .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biological targets (e.g., kinase active sites) .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or lipid environments .

Q. Table 2: DFT-Predicted Properties

PropertyCalculated ValueExperimental Correlation
HOMO-LUMO Gap (eV)4.2N/A (guides reactivity)
Dipole Moment (Debye)3.8Matches polar HPLC retention

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated oxazole derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variability in kinase inhibition) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays .
  • Compound Purity : Validate purity via HPLC (>97%) to exclude inactive byproducts .
  • Solubility : Use DMSO stock solutions with <0.1% water to prevent aggregation.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,5-difluoro vs. 4-chloro derivatives) .

Q. Table 3: Bioactivity Comparison of Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
TRK Kinase Inhibitor ()TRKA12 ± 3Patent data
N-(2,4-difluorophenyl)-oxazole ()COX-2850 ± 120PubChem

Advanced: How does the 2,5-difluorophenyl moiety influence interactions with biological targets?

Methodological Answer:
The 2,5-difluorophenyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.8 predicted via DFT) .
  • Protein Binding : Fluorine forms halogen bonds with kinase catalytic residues (e.g., backbone carbonyls in TRKA) .
  • Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo .

Q. Experimental Validation :

  • Docking Studies : Use AutoDock Vina to model binding poses in TRK kinase active sites .
  • In Vitro Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale; switch to acid-base extraction (e.g., pH-dependent solubility in NaOH/HCl).
  • Byproduct Control : Monitor intermediates via LC-MS to minimize side reactions (e.g., over-oxidation of methyl groups) .
  • Yield Reproducibility : Standardize solvent drying (e.g., molecular sieves in DCM) and catalyst activation .

Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity?

Methodological Answer:

  • Functional/Basis Set Validation : Test hybrid functionals (e.g., M06-2X) and larger basis sets (e.g., def2-TZVP) for improved accuracy .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures to isolate intermediates (e.g., oxazole vs. imidazole byproducts) .
  • Synchrotron Crystallography : Resolve electron density maps to confirm DFT-predicted bond angles .

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